molecular formula C22H15N3 B11076649 (2E)-2-(1H-benzimidazol-2-yl)-3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enenitrile

Cat. No.: B11076649
M. Wt: 321.4 g/mol
InChI Key: NLTMHVBWFBZZIU-SFQUDFHCSA-N
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Description

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE is a complex organic compound characterized by its unique structure, which includes a benzimidazole moiety and an acenaphthylene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions. One common method includes the condensation of benzimidazole derivatives with acenaphthylene intermediates under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining its structural integrity and activity.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbon derivatives.

Scientific Research Applications

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity. The acenaphthylene group may contribute to the compound’s overall stability and reactivity, enhancing its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-(1,2-DIHYDRO-5-ACENAPHTHYLENYL)-1-ETHENYL CYANIDE is unique due to its combination of benzimidazole and acenaphthylene groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C22H15N3

Molecular Weight

321.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-(1,2-dihydroacenaphthylen-5-yl)prop-2-enenitrile

InChI

InChI=1S/C22H15N3/c23-13-17(22-24-19-6-1-2-7-20(19)25-22)12-16-11-10-15-9-8-14-4-3-5-18(16)21(14)15/h1-7,10-12H,8-9H2,(H,24,25)/b17-12+

InChI Key

NLTMHVBWFBZZIU-SFQUDFHCSA-N

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)/C=C(\C#N)/C4=NC5=CC=CC=C5N4

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C=C(C#N)C4=NC5=CC=CC=C5N4

Origin of Product

United States

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